molecular formula C24H33F2NO4 B611117 Tafluprost ethyl amide CAS No. 1185851-52-8

Tafluprost ethyl amide

Numéro de catalogue B611117
Numéro CAS: 1185851-52-8
Poids moléculaire: 437.53
Clé InChI: VJZKLIPANASSBD-MSHHKXPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tafluprost ethyl amide is a derivative of the tafluoprost prodrug . It is a prostaglandin derivative capable of reducing intraocular pressure (IOP) and influencing eyelash growth . It has been used in antiglaucoma ophthalmic compositions or cosmetics .


Synthesis Analysis

A novel convergent synthesis of Tafluprost was developed employing Julia–Lythgoe olefination of the structurally advanced prostaglandin phenylsulfone 16, with an aldehyde ω-chain synthon 17 . The use of the same prostaglandin phenylsulfone 16, as a starting material in parallel syntheses of all commercially available antiglaucoma PGF2α analogs, significantly reduces manufacturing costs .


Molecular Structure Analysis

The molecular formula of Tafluprost ethyl amide is C24H33F2NO4 . The average mass is 437.520 Da and the monoisotopic mass is 437.237762 Da .


Chemical Reactions Analysis

The main chemical reaction involved in the use of Tafluprost ethyl amide is its ability to reduce intraocular pressure (IOP) and influence eyelash growth . It is used in antiglaucoma ophthalmic compositions or cosmetics .


Physical And Chemical Properties Analysis

Tafluprost ethyl amide has a density of 1.2±0.1 g/cm^3 . Its boiling point is 609.3±55.0 °C at 760 mmHg . The vapor pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 95.2±3.0 kJ/mol . The flash point is 322.3±31.5 °C .

Applications De Recherche Scientifique

  • Synthesis and Application in Glaucoma Treatment : Tafluprost is a prostaglandin F2α analog used as an ocular hypotensive agent for treating glaucoma and ocular hypertension. A novel synthesis method was developed for Tafluprost and its derivatives, including Tafluprost ethyl amide. This method is cost-effective and yields high purity Tafluprost, which is significant for pharmaceutical applications (Krupa et al., 2017).

  • Amide Formation Mechanisms : Research on the mechanism of amide bond formation, such as the formation of Tafluprost ethyl amide, provides insights into bioconjugation in aqueous media. This research is fundamental to understanding the chemical properties and reactions of compounds like Tafluprost ethyl amide (Nakajima & Ikada, 1995).

  • Amide Synthesis from Esters : Studies on the synthesis of amides from esters, including methods that could potentially apply to Tafluprost ethyl amide, explore more efficient and cleaner reactions. These advancements in synthetic chemistry are crucial for developing pharmaceutical compounds (Lima et al., 2017).

  • Amide-based Drug Delivery Systems : Research on amide-functionalized compounds, like Tafluprost ethyl amide, includes their potential use in drug delivery systems. Amides play a critical role in enhancing the effectiveness of drug delivery, particularly in targeting specific tissues or cells (Jin et al., 2013).

  • Other Amide Synthesis Methods : Various studies explore different methods for amide synthesis, which are essential for producing compounds like Tafluprost ethyl amide. These methods aim to improve yield, reduce waste, and enhance efficiency (Kalkhambkar & Savanur, 2015); (Zheng & Newman, 2019); (Kovalenko et al., 2015).

Orientations Futures

Tafluprost ethyl amide is a promising compound for the treatment of ocular hypertension and glaucoma . It is the first preservative-free prostaglandin analog and is expected to be used widely in the future .

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F2NO4/c1-2-27-23(30)13-9-4-3-8-12-19-20(22(29)16-21(19)28)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,28-29H,2,4,9,12-13,16-17H2,1H3,(H,27,30)/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZKLIPANASSBD-MSHHKXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tafluprost ethyl amide

CAS RN

1185851-52-8
Record name Taflpostamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185851528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenamide, 7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxy-1-buten-1-yl]-3,5-dihydroxycyclopentyl]-N-ethyl-, (5Z)- (ACI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl Tafluprostamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJG9Y3YD25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9
Citations
M Krupa, M Chodyński, A Ostaszewska, P Cmoch… - Molecules, 2017 - mdpi.com
… Therefore, there is also a strong demand for a convenient process that is suitable for preparation of high purity tafluprost methyl ester (32) and tafluprost ethyl amide (33) on a …
Number of citations: 13 www.mdpi.com
K Asendrych-Wicik, J Zarczuk, K Walaszek… - European Journal of …, 2023 - Elsevier
The ocular delivery route presents a number of challenges in terms of drug administration and bioavailability. The low bioavailability following topical ophthalmic administration shows …
Number of citations: 2 www.sciencedirect.com
Y XU, C PAN, J HAN, X PENG… - Shanghai Journal of …, 2022 - pesquisa.bvsalud.org
… Objective To determine bimatoprost, tafluprost ethyl amide, latanoprost, travoprost and tafluprost in eyelash enhancing cosmetics by establishing a LC-MS/MS method. Methods The …
Number of citations: 0 pesquisa.bvsalud.org
E Marchei, D De Orsi, C Guarino, MC Rotolo… - Cosmetics, 2016 - mdpi.com
… The tafluprost ethyl amide, another prostaglandins analogue found in this type of products [19], has been identified by retention time and its specific spectrum pattern (fragments m/z 438 …
Number of citations: 18 www.mdpi.com
MS Rahman, N Yoshida, M Hanafusa, A Matsuo… - … of Pharmaceutical and …, 2022 - Elsevier
… ), bimatoprost serinol amide (Bima SA), bimatoprost free acid (Bima FA), bimatoprost isopropyl ester (Bima IE), latanoprost-d 4 , travoprost-d 4 , tafluprost (Taf), tafluprost ethyl amide (Taf …
Number of citations: 1 www.sciencedirect.com
JB Wittenberg, W Zhou, PG Wang… - Journal of Chromatography …, 2014 - Elsevier
… isopropyl ester (bima IE), bimatoprost serinol amide (bima SA), bimatoprost free acid (bima FA), latanoprost (lat), latanoprost free acid (lat FA), tafluprost (taf), tafluprost ethyl amide, (taf …
Number of citations: 16 www.sciencedirect.com
U Bernauer, L Bodin, Q Chaudhry, PJ Coenraads… - 2023 - hal.science
Prostaglandins and synthetic analogues are widely known to be potent pharmacologically active substances. Due to these effects, other regulatory authorities have advised against, or …
Number of citations: 2 hal.science
O HO
Number of citations: 0
王欣然, 尹伟成, 王海燕, 路勇 - Journal of Instrumental Analysis, 2023 - new.fxcsxb.com
… A high-throughput method for rapid and qualitative screening of nine prostaglandin F2α compounds,ie bimatoprost,travoprost,tafluprost,tafluprost ethyl amide,latanoprost,…
Number of citations: 2 new.fxcsxb.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.